

TCS 359: A Selective FLT3 Inhibitor for Preclinical Research

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Compound of Interest		
Compound Name:	TCS 359	
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A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in the FLT3 gene are one of the most common genetic abnormalities in acute myeloid leukemia (AML), making it a key therapeutic target. **TCS 359** is a potent and selective small molecule inhibitor of FLT3 kinase activity. This document provides a comprehensive overview of the preclinical data available for **TCS 359**, including its in vitro activity, selectivity profile, and methodologies for key experimental procedures.

Introduction to FLT3 and its Role in AML

Fms-like tyrosine kinase 3 (FLT3), also known as CD135, is a member of the class III receptor tyrosine kinase family.[1] Upon binding its ligand (FLT3L), the receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1] These pathways are crucial for the normal development and survival of hematopoietic stem and progenitor cells.[1]

In a significant subset of acute myeloid leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive, ligand-independent activation of the kinase.[1] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain. These mutations are associated with a poor prognosis, making FLT3 a prime target for therapeutic intervention.[1]



In Vitro Activity of TCS 359

TCS 359 is a 2-acylaminothiophene-3-carboxamide that has been identified as a potent inhibitor of FLT3.[2]

Enzymatic and Cellular Potency

TCS 359 demonstrates potent inhibition of the isolated FLT3 kinase domain and effectively halts the proliferation of AML cells harboring activating FLT3 mutations. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Assay Type	Target	Cell Line	IC50 (nM)	Reference
Biochemical Kinase Assay	FLT3 (isolated kinase domain)	-	42	[2][3][4][5][6][7]
Cell Proliferation Assay	Constitutively active mutant FLT3	MV4-11 (human acute myelogenous leukemia)	340	[2][3][4][5][6]

Kinase Selectivity Profile

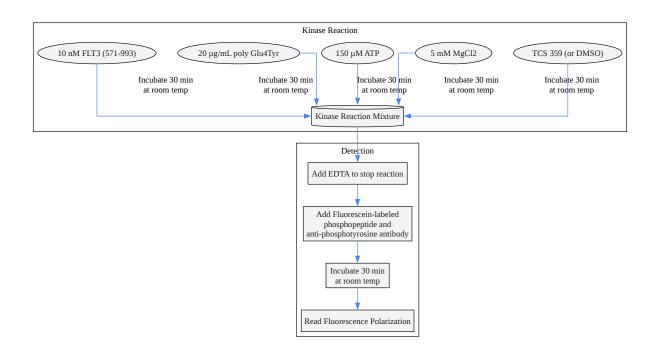
The selectivity of a kinase inhibitor is a critical factor in its potential for therapeutic development, as off-target effects can lead to toxicity. **TCS 359** has been shown to be highly selective for FLT3. While the full panel of 22 kinases is not publicly disclosed, it is described as being selective over these kinases.[1][3]

Experimental Protocols In Vitro FLT3 Kinase Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the FLT3 kinase domain.

Workflow:





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Caption: Workflow for the in vitro FLT3 kinase assay.

Methodology:



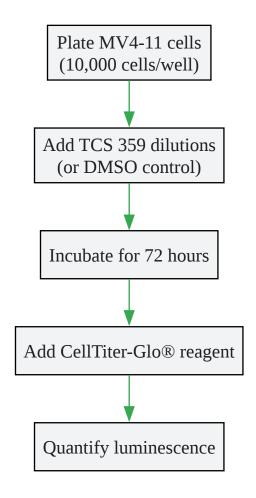
- The FLT3 kinase reaction is performed in a buffer containing 10 nM of the isolated FLT3 kinase domain (amino acids 571-993), 20 μg/mL of the substrate poly(Glu, Tyr) 4:1, 150 μM ATP, and 5 mM MgCl2.[2]
- TCS 359 or a DMSO vehicle control is added to the reaction mixture.[2]
- The reaction is incubated for 30 minutes at room temperature.
- The kinase reaction is terminated by the addition of EDTA.[2]
- A fluorescein-labeled phosphopeptide and an anti-phosphotyrosine antibody are added, and the mixture is incubated for an additional 30 minutes at room temperature.
- The fluorescence polarization is then measured to determine the extent of substrate phosphorylation.[2]

MV4-11 Cell Proliferation Assay

This assay assesses the effect of **TCS 359** on the growth of a human AML cell line that is dependent on a constitutively active FLT3-ITD mutation.

Workflow:





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Caption: Workflow for the MV4-11 cell proliferation assay.

Methodology:

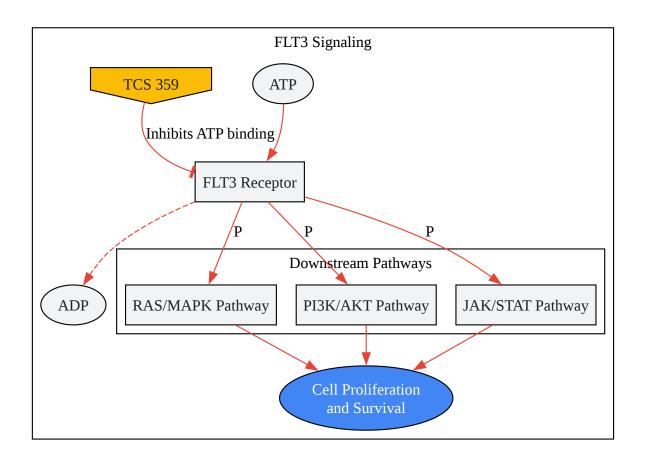
- MV4-11 cells are seeded in 96-well plates at a density of 10,000 cells per well in RPMI media supplemented with 10% FBS and 0.2 ng/mL GM-CSF.[2]
- Various concentrations of TCS 359 or a DMSO vehicle control are added to the wells.
- The plates are incubated for 72 hours under standard cell culture conditions.[2]
- To measure cell viability, an equal volume of CellTiter-Glo® reagent is added to each well.[2]
- Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is quantified.[2]



 IC50 values are calculated by comparing the luminescence in treated wells to the control wells.[2]

FLT3 Signaling Pathway and Mechanism of Inhibition

TCS 359 acts as an ATP-competitive inhibitor of FLT3. By binding to the ATP-binding pocket of the FLT3 kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and downstream signaling substrates. This blocks the constitutive signaling that drives the proliferation of FLT3-mutant AML cells.



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Caption: Simplified FLT3 signaling and TCS 359 inhibition.



Conclusion

TCS 359 is a valuable research tool for studying the role of FLT3 in normal and malignant hematopoiesis. Its high potency and selectivity for FLT3 make it a suitable compound for in vitro studies aimed at understanding the downstream consequences of FLT3 inhibition and for the preclinical evaluation of FLT3-targeted therapeutic strategies. Further studies are required to determine its in vivo efficacy, pharmacokinetic properties, and potential for clinical development.

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